molecular formula C7H13Cl2N3S B599379 (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride CAS No. 106092-10-8

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

Cat. No.: B599379
CAS No.: 106092-10-8
M. Wt: 242.162
InChI Key: RYYXDZDBXNUPOG-FHNDMYTFSA-N
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Description

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a chiral, diamine-substituted tetrahydrobenzothiazole compound of significant interest in scientific research. It serves as a key synthetic intermediate in the preparation of active pharmaceutical ingredients. Most notably, it is a critical precursor in the synthesis of Pramipexole, a medication used for Parkinson's disease . Research has also identified this compound and its derivatives as a promising scaffold for the development of new therapeutics. One study synthesized a series of novel derivatives and identified them as potent antileukemic agents, demonstrating significant cytotoxic and apoptotic effects in human leukemia cell lines . Beyond its pharmaceutical applications, this compound has been explored as an effective corrosion inhibitor for mild steel in acidic media. Studies report it can achieve up to 87% inhibition efficiency in 1 M hydrochloric acid, functioning through a comprehensive adsorption mechanism that forms a protective layer on the metal surface . The compound is offered for Research Use Only. It is strictly intended for laboratory research and industrial applications, such as corrosion science, and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYXDZDBXNUPOG-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resolution of Racemic Mixtures Using Tartaric Acid

The enantioselective synthesis begins with resolving racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4) via diastereomeric salt formation. L(+)-tartaric acid serves as the resolving agent due to its chiral recognition efficiency.

Procedure :

  • Salt Formation : A mixture of 100 g Formula-4 and 88 g L(+)-tartaric acid in 1 L water is refluxed at 70–75°C for 1 hour.

  • Crystallization : Slow cooling to 25–30°C induces selective crystallization of the (S)-enantiomer-tartrate complex.

  • Filtration and Washing : The solid is isolated, washed with water, and subjected to reflux in 700 mL water for 45 minutes to enhance purity.

Key Data :

ParameterValue
Yield (crude)85–90%
Enantiomeric Excess (ee)>99% after purification
Solvent Efficiency7:1 (water:compound)

This method achieves >99% ee, confirmed by chiral HPLC.

Hydrolysis and Purification

The isolated tartrate salt undergoes hydrolysis to free the amine, followed by dihydrochloride formation:

Acid-Base Purification :

  • Dissolution : The tartrate complex is dissolved in 40 mL hydrochloric acid (37%) diluted with 100 mL water.

  • Carbon Treatment : Activated carbon removes residual impurities.

  • Precipitation : Aqueous potassium hydroxide (112 g in 160 mL water) neutralizes the solution, precipitating the free base.

  • Salt Formation : The base is treated with HCl gas in ethanol to yield the dihydrochloride.

Optimization Insights :

  • Temperature Control : Maintaining 25–30°C during neutralization minimizes byproduct formation.

  • Yield Improvement : Sequential solvent exchanges (water → ethanol) increase crystallinity, enhancing yield to 78%.

Alternative Synthetic Approaches

While resolution remains dominant, alternative routes explore asymmetric catalysis and enzymatic methods:

Catalytic Asymmetric Synthesis :

  • Chiral Ligands : Rhodium complexes with (R)-BINAP achieve 80% ee but require costly catalysts.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve esters of Formula-4 with 70% ee, though scalability challenges persist.

Process Optimization

Solvent and Reagent Selection

Critical Parameters :

FactorOptimal ChoiceRationale
Resolving AgentL(+)-tartaric acidCost-effective, high ee
Solvent for CrystallizationWaterEco-friendly, high solubility
Neutralizing AgentKOH (aqueous)Rapid precipitation, purity

Comparative Efficiency :

MethodPurity (%)Cost (USD/kg)
Tartaric Acid Resolution99.5120
Catalytic Asymmetric95.0450

Industrial-Scale Refinements

Patent Innovations (WO2011021214A2) :

  • Recycling Mother Liquor : Unreacted (R)-enantiomer in filtrates is racemized using acetic anhydride, improving atom economy.

  • Crystal Engineering : Seeding with pure (S)-enantiomer crystals reduces nucleation time by 40%.

Analytical Characterization

Spectroscopic Validation

NMR Profiling :

  • ¹H NMR (D₂O) : δ 2.8–3.2 (m, 4H, CH₂), 3.5 (q, 1H, CH-NH₂), 6.9 (s, 1H, thiazole-H).

  • ¹³C NMR : 45.2 (CH₂), 52.1 (CH-NH₂), 168.5 (C=S).

Chiral HPLC :

  • Column : Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase : Hexane:isopropanol (80:20)

  • Retention Time : (S)-enantiomer = 12.3 min; (R)-enantiomer = 15.7 min.

Purity Assessment

Impurity Limits :

ImpurityThreshold (ppm)
(R)-Enantiomer<100
Residual Solvents<500
Heavy Metals<10

Applications in Pharmaceutical Synthesis

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a precursor to pramipexole, a D3/D2 dopamine agonist.

Pramipexole Synthesis :

  • Propionylation : The free base reacts with propionic anhydride in THF, forming N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.

  • Reduction : Lithium aluminum hydride reduces the amide to the secondary amine, yielding pramipexole.

Process Metrics :

StepYield (%)Purity (%)
Propionylation9298.5
Reduction8899.1

Mechanism of Action

The mechanism of action of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Substituents Biological Activity (Key Target) Reference
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine NH₂ at C2, NH₂ at C6 Pharmaceutical impurity (Pramipexole)
Pramipexole Dihydrochloride NH₂ at C2, N⁶-Propyl at C6 Dopamine D₂/D₃ agonist (EC₅₀ = 2–3 nM)
Type III Analogues Acyl at C2, NH₂ at C6 DNA gyrase inhibitor (IC₅₀ = 0.8 µM)
Tetrahydrobenzo[b]thiophene Thioureas Thiourea at C2 Antitumor (IC₅₀ = 10–25 µM)

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (H₂O) LogP
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride 245.18 High -0.5
Pramipexole Dihydrochloride 284.25 Moderate 1.2
Racemic (±)-2,6-Diamino-tetrahydrobenzothiazole 169.25 Low 0.8

Research Findings and Implications

  • Stereochemistry Matters : The (S)-enantiomer is pharmacologically relevant as a precursor to pramipexole, while the (R)-form is less stable and rarely utilized .
  • Substituent Effects : The N⁶-propyl group in pramipexole is critical for crossing the blood-brain barrier and binding dopamine receptors. Removal or substitution (e.g., methyl, acetyl) drastically reduces efficacy .
  • Diverse Applications : Beyond pharmaceuticals, structural analogs serve in corrosion inhibition and oncology, underscoring the scaffold’s versatility .

Biological Activity

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its role as a dopamine receptor agonist and its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Dopamine Receptor Agonism :
    • The compound acts as a potent agonist at dopamine D2 and D3 receptors. Structure-activity relationship studies have demonstrated that it exhibits high affinity for these receptors with KiK_i values of 16.4 nM for D2 and 1.15 nM for D3 receptors, indicating its potential in modulating dopaminergic signaling pathways critical in Parkinson's disease management .
  • Antitumor Activity :
    • Research indicates that derivatives of benzothiazole, including (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride, possess significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in leukemia cells (K562 and Reh), with some derivatives demonstrating IC50 values below 60 μM .
  • Antibacterial Properties :
    • The compound has also been evaluated for its antibacterial activity. Certain derivatives exhibited potent inhibitory effects against bacterial topoisomerases, which are essential for bacterial DNA replication. For instance, one derivative showed an IC50 of 12 μM against E. coli DNA gyrase .

Case Studies

  • Parkinson’s Disease Models :
    • In animal models of Parkinson's disease, compounds derived from (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine have shown neuroprotective effects. Specifically, one study highlighted the improvement in behavioral symptoms in MPTP-induced mouse models when treated with a D3-preferring agonist derived from this compound .
  • Cytotoxicity Assays :
    • A series of synthesized derivatives were tested for their cytotoxic effects using MTT and LDH assays. One notable derivative with chloro substitutions at specific positions on the phenyl ring demonstrated significant apoptotic activity with an IC50 value of approximately 15 μM .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResult/IC50 Value
Dopamine AgonismD2 Receptor Binding16.4 nM
D3 Receptor Binding1.15 nM
AntitumorK562 Cell Line<60 μM
Apoptosis Induction (5g)15 μM
AntibacterialE. coli DNA Gyrase Inhibition12 μM

Q & A

Q. What are the established synthetic routes for (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and halogenated intermediates. Key steps include:
  • Refluxing in DMSO or ethanol with catalytic glacial acetic acid to facilitate cyclization .
  • Crystallization from water-ethanol mixtures to isolate the product (yields ~65%, purity >95%) .
  • Optimization Tips : Prolonged reflux (>18 hours) improves cyclization efficiency, while controlled cooling during crystallization minimizes impurities. Use of inert atmospheres (e.g., argon) prevents oxidation of sensitive intermediates .

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